molecular formula C22H21N5O4 B11374060 N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B11374060
M. Wt: 419.4 g/mol
InChI Key: JXAKXNAJHYKCIZ-UHFFFAOYSA-N
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Description

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and methyl derivatives with triazolopyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sodium hydroxide . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the modulation of signaling cascades that regulate cell growth and division.

Comparison with Similar Compounds

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide is unique due to its specific triazolopyrimidine scaffold. Similar compounds include:

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H21N5O4/c1-13-16(11-14-7-5-4-6-8-14)20(29)27-22(23-13)25-21(26-27)24-19(28)15-9-10-17(30-2)18(12-15)31-3/h4-10,12H,11H2,1-3H3,(H2,23,24,25,26,28)

InChI Key

JXAKXNAJHYKCIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC(=C(C=C3)OC)OC)CC4=CC=CC=C4

Origin of Product

United States

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